
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate
Übersicht
Beschreibung
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate is a partially saturated pyridine derivative featuring an ethyl ester group at the 2-position of the tetrahydropyridine ring. Tetrahydropyridine derivatives are critical intermediates in synthesizing bioactive molecules, including alkaloids and enzyme inhibitors, due to their conformational flexibility and functional group diversity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can be further modified to obtain the desired compound .
Another method involves the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a proline-Fe(III) complex, which acts as a catalyst. This reaction proceeds at room temperature and results in the formation of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound include various substituted pyridine and tetrahydropyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can cross the blood-brain barrier and selectively target dopaminergic neurons, making it a potential candidate for the treatment of neurological disorders. Its effects are mediated through the modulation of neurotransmitter pathways and the inhibition of specific enzymes involved in neurotransmitter metabolism .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogues
Substituent Position and Functional Group Variations
- Ethyl 6-Oxo-2-(Trifluoromethyl)-1,4,5,6-Tetrahydropyridine-3-Carboxylate (CAS: 194673-12-6) Key Differences: The ester group is at position 3 (vs. position 2 in the target compound), and a 6-oxo (ketone) and 2-trifluoromethyl group are present. Melting point: 128–130°C, density: 1.351 g/cm³ .
Methyl 6-Oxo-4-Phenyl-2-[(Z)-2-(Pyridin-2-yl)Ethenyl]-1,4,5,6-Tetrahydropyridine-3-Carboxylate
- Ethyl 4-(4-Fluorophenyl)-2-Methyl-6-Oxo-5-[(Phenylcarbonyl)Amino]-1,4,5,6-Tetrahydropyridine-3-Carboxylate Key Differences: 3-carboxylate, 4-aryl, and 5-amido substituents. Impact: The amido group facilitates intermolecular interactions, influencing solubility (mp: 183–184°C) and enantioselective synthesis outcomes .
Positional Isomerism: Ester Group Placement
- 2-Carboxylate vs. 3-Carboxylate Derivatives
- Stereoelectronic Effects : Ester position alters electron density distribution. For example, 3-carboxylate derivatives (e.g., ) exhibit stronger hydrogen bonding due to proximity to the 6-oxo group.
- Synthetic Accessibility : 3-Carboxylates are more commonly reported, synthesized via multicomponent reactions (e.g., Hantzsch-type condensations) .
Physicochemical Properties
Melting Points and Solubility
- Trends : Bulky aryl/heteroaryl substituents (e.g., 4-phenyl) increase melting points due to enhanced van der Waals interactions.
Biologische Aktivität
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate is a compound belonging to the tetrahydropyridine family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a saturated pyridine ring with a carboxylate group, contributing to its reactivity and biological activity. The compound's structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridines exhibit significant antimicrobial properties. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar tetrahydropyridine compounds possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Significant |
Escherichia coli | Moderate to High |
2. Antioxidant Properties
Tetrahydropyridine derivatives have been evaluated for their antioxidant capabilities. This compound has been found to scavenge free radicals effectively. In vitro assays indicate that it can reduce oxidative stress markers in cellular models .
3. Neuroprotective Effects
The compound has shown potential neuroprotective effects by modulating pathways associated with neurodegenerative diseases. Studies suggest that tetrahydropyridines can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease . This inhibition may lead to increased levels of neuroprotective neurotransmitters.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in oxidative stress and inflammation.
- Receptor Interaction: It may interact with specific receptors in the central nervous system (CNS), enhancing neuroprotective signaling pathways.
- Radical Scavenging: The presence of functional groups in the structure allows for effective scavenging of reactive oxygen species (ROS), mitigating oxidative damage .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound analogs. For example:
- Study on Anticancer Activity: A study demonstrated that modifications to the tetrahydropyridine structure could enhance cytotoxic effects against cancer cell lines such as FaDu (hypopharyngeal carcinoma). The compound showed improved apoptosis induction compared to standard chemotherapeutics like bleomycin .
- Neuroprotective Study: Another investigation highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress through the modulation of intracellular calcium levels and inhibition of pro-apoptotic factors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate?
The compound is typically synthesized via multicomponent reactions (MCRs). For example, β-ketoesters, aldehydes, and amines can undergo cyclocondensation catalyzed by Lewis acids like Cu(OTf)₂ to form tetrahydropyridine derivatives. A five-component reaction using β-ketoester, substituted aldehyde, and aniline in the presence of 10 mol% Cu(OTf)₂ yields functionalized tetrahydropyridines with high regioselectivity . Alternative methods include acid-catalyzed annulation of enaminones and α-substituted cinnamic acids, producing 3,4-dihydropyridones as intermediates .
Q. How is the structure of this compound characterized?
Structural characterization relies on spectroscopic and crystallographic techniques:
- NMR : and NMR confirm regiochemistry and substituent positions. For example, NMR signals at δ 1.2–1.4 ppm (ethyl ester CH₃) and δ 4.0–4.3 ppm (ester CH₂) are typical .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with intramolecular hydrogen bonds are reported for related tetrahydropyridine derivatives .
Q. What solvents and reaction conditions optimize its synthesis?
Polar aprotic solvents (e.g., ethanol, acetonitrile) under reflux (70–100°C) are optimal. Catalytic systems like Cu(OTf)₂ enhance reaction efficiency (yields >75%) by facilitating imine/enamine equilibration . Dry conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions in enolate formation .
Advanced Research Questions
Q. How does substituent variation impact biological activity in tetrahydropyridine derivatives?
Substituents on the tetrahydropyridine ring modulate bioactivity. For example:
- Antimicrobial activity : Electron-withdrawing groups (e.g., CF₃ at position 2) enhance antibacterial potency due to increased electrophilicity .
- Anti-inflammatory activity : Ethyl 1,2,6-triphenyl-4-(phenylamino)-tetrahydropyridine-3-carboxylate (KNP 133) inhibits gelatinase zymography via hydrophobic interactions with enzyme active sites .
Q. What mechanistic insights explain regioselectivity in multicomponent syntheses?
Regioselectivity arises from steric and electronic factors. In Cu(OTf)₂-catalyzed reactions, the catalyst stabilizes imine intermediates, directing nucleophilic attack to the less hindered β-position of the enamine. DFT studies suggest that transition-state stabilization by Lewis acids lowers activation energy for the favored pathway .
Q. Are there contradictions in reported synthetic yields or conditions?
Discrepancies exist in reaction times and yields for similar substrates. For example:
- Trifluoromethyl derivatives : Yields range from 72% (5d) to 83% (5e) under identical conditions, attributed to varying steric bulk of aryl aldehydes .
- Solvent effects : Ethanol vs. acetonitrile can alter reaction rates by 2–3 hours due to differences in dielectric constant and coordination ability .
Q. How is computational modeling used to predict reactivity or stability?
In silico tools (e.g., DFT, molecular docking) predict:
- Thermodynamic stability : 1,4,5,6-Tetrahydropyridines are more stable than 1,2,3,4-isomers due to reduced ring strain .
- Drug-likeness : LogP calculations for derivatives (e.g., 2.1–3.5) align with Lipinski’s rules, suggesting oral bioavailability .
Q. Methodological Challenges
Q. What analytical challenges arise in characterizing labile intermediates?
- Enamine-imine tautomerism : Dynamic NMR or low-temperature crystallography is required to resolve tautomeric equilibria .
- Air sensitivity : Tetrahydropyridines with electron-rich substituents oxidize rapidly, necessitating glovebox handling for accurate mass spectrometry .
Q. How are stereochemical outcomes controlled in asymmetric syntheses?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity via hydrogen-bonding interactions with intermediates. For example, tert-butyl carbamate derivatives achieve >90% ee in [3+3] annulations .
Eigenschaften
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h5,9H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFXQYLDJWNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665139 | |
Record name | Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180533-19-1 | |
Record name | Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.